1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15929077
Molecular Formula: C12H8F4O
Molecular Weight: 244.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F4O |
|---|---|
| Molecular Weight | 244.18 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-5-(difluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H |
| Standard InChI Key | AHEWSRHSCYLPNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.18 g/mol | |
| CAS Number | 1261729-11-6 | |
| Density | Not reported | |
| Boiling Point | Not reported |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The -NMR spectrum exhibits characteristic signals for the naphthalene protons in the aromatic region (δ 7.2–8.3 ppm), while the difluoromethoxy group shows a triplet near δ 6.6–6.7 ppm () due to coupling with two fluorine atoms . The -NMR spectrum displays two distinct doublets: one for the difluoromethoxy group (δ −79 to −81 ppm, ) and another for the difluoromethyl group (δ −94 to −98 ppm, ) . Mass spectrometry (EI) confirms the molecular ion peak at , consistent with the molecular weight .
Synthesis and Manufacturing
Difluoromethylation Strategies
The synthesis of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene typically involves sequential difluoromethylation reactions. A widely used method employs chlorodifluoromethyl sulfones as difluorocarbene precursors under basic conditions . For example, reacting 1-hydroxy-5-methylnaphthalene with in the presence of potassium carbonate yields the difluoromethoxy intermediate, which subsequently undergoes radical difluoromethylation using to install the second fluorine-containing group .
Table 2: Representative Synthetic Conditions
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| KCO, DMF, 80°C | 65–78 | |
| CuI, DMSO, 120°C | 52–60 |
Optimization Challenges
Key challenges include minimizing polyfluorinated byproducts and achieving regioselective substitution. Studies indicate that electron-donating groups on the naphthalene ring enhance reaction rates at the 1- and 5-positions due to resonance stabilization of transition states . Solvent effects are also critical; polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while dimethyl sulfoxide (DMSO) facilitates radical pathways during difluoromethylation .
Applications in Medicinal Chemistry
Kinase Inhibition Profile
This compound’s structural analogs, such as the pan-Raf inhibitor 9a, demonstrate potent activity against B-Raf WT (IC = 12 nM), B-Raf V600E (IC = 18 nM), and c-Raf (IC = 15 nM) . The difluoromethoxy group enhances binding affinity to the ATP pocket of Raf kinases by forming hydrogen bonds with Lys483 and hydrophobic interactions with Phe583 .
Antiproliferative Effects
In the A375 melanoma cell line, derivative 9a induces G2/M phase arrest at 1 μM and triggers apoptosis at 5 μM, reducing cell viability by 92% after 48 hours . Mechanistic studies reveal downregulation of phosphorylated MEK and ERK proteins, confirming suppression of the MAPK pathway .
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| B-Raf WT Inhibition | IC = 12 nM | |
| A375 Cell Viability Reduction | 92% at 5 μM (48 h) | |
| MEK Phosphorylation Inhibition | 85% at 10 μM |
Biological Activity and Mechanisms
Metabolic Stability
The difluoromethoxy group confers resistance to oxidative metabolism by cytochrome P450 enzymes, as evidenced by a 4.5-hour plasma half-life in murine models compared to 1.2 hours for non-fluorinated analogs . This stability arises from fluorine’s ability to block metabolic hot spots on the naphthalene ring.
Selectivity and Toxicity
Selectivity profiling against 468 kinases reveals that 9a exhibits >100-fold selectivity for Raf isoforms over off-targets like VEGFR2 or PDGFRβ . Acute toxicity studies in rats indicate a median lethal dose (LD) of >500 mg/kg, suggesting a favorable safety profile for therapeutic development .
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